
Phosphonic acid, (2-methyl-1-oxopropyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl isobutyrylphosphonate is an organophosphorus compound with the molecular formula C8H17O4P It is a phosphonate ester, which means it contains a phosphonate group (P=O) bonded to two ethyl groups and an isobutyryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl isobutyrylphosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with isobutyryl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired phosphonate ester .
Another method involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide. This method is efficient and widely used for the synthesis of phosphonates .
Industrial Production Methods
Industrial production of diethyl isobutyrylphosphonate often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl isobutyrylphosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The ethyl groups can be substituted with other nucleophiles, such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols react under mild conditions, often in the presence of a base.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl isobutyrylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl isobutyrylphosphonate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by mimicking the natural substrate of the enzyme, thereby blocking its activity. The phosphonate group is resistant to hydrolysis, which enhances its stability and effectiveness as an inhibitor .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl phosphonate
- Diethyl benzylphosphonate
- Diethyl thiophosphate
- Diethyl dithiophosphate
Uniqueness
Diethyl isobutyrylphosphonate is unique due to its specific isobutyryl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and resistance to hydrolysis are crucial. Compared to other phosphonates, it offers a balance of reactivity and stability, making it versatile for various applications .
Propriétés
Numéro CAS |
1523-69-9 |
|---|---|
Formule moléculaire |
C8H17O4P |
Poids moléculaire |
208.19 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-2-methylpropan-1-one |
InChI |
InChI=1S/C8H17O4P/c1-5-11-13(10,12-6-2)8(9)7(3)4/h7H,5-6H2,1-4H3 |
Clé InChI |
BVJNLROKHOYRDH-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(=O)C(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


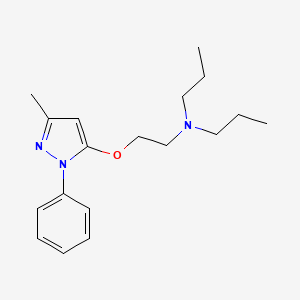
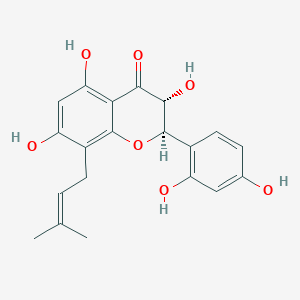
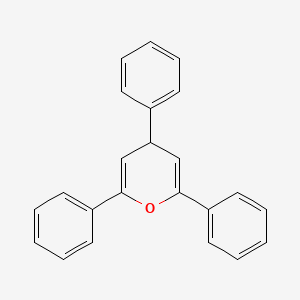
![2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14746608.png)

![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
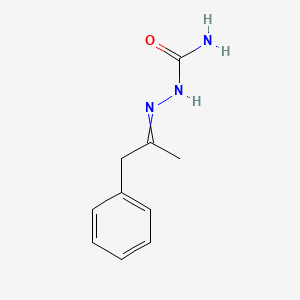
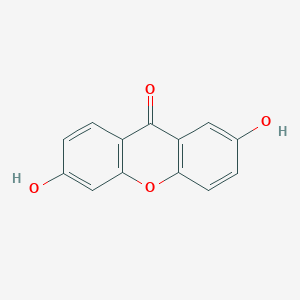
![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
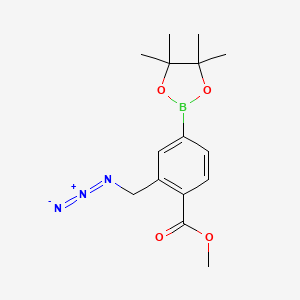
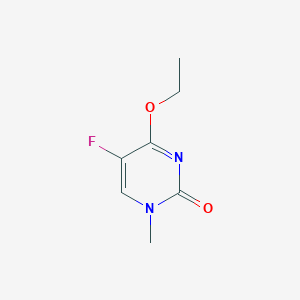

![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
